5-Formylisophthalic acid

Metal-Organic Frameworks Post-Synthetic Modification Linker Quantification

Accurate quantification of linker ratios in multivariate MOFs is compromised when analogs lack unique NMR signatures. 5-Formylisophthalic acid (5-FIA) solves this with a distinct aldehyde proton signal at δ ~10.17 ppm in DMSO-d₆, enabling unambiguous integration vs. trimesate or isophthalate congeners. - Post-synthetic modification: Schiff-base condensation with amines/hydrazines under mild conditions - Analytical standard: Ozonolytic cleavage product for Clip-off Chemistry protocols (HPLC/MS calibration) - Supply-chain efficiency: Single precursor yields carboxylate or hydroxymethyl derivatives via selective redox

Molecular Formula C9H6O5
Molecular Weight 194.14 g/mol
Cat. No. B12077773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formylisophthalic acid
Molecular FormulaC9H6O5
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)C(=O)O)C=O
InChIInChI=1S/C9H6O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H,(H,11,12)(H,13,14)
InChIKeyINXZLJLREDVXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Formylisophthalic Acid: Overview and Procurement Baseline


5-Formylisophthalic acid (5-FIA; CAS 66998-60-5) is a benzene-1,3-dicarboxylic acid derivative bearing a reactive formyl (-CHO) substituent at the 5-position. This bifunctional architecture combines two metal-coordinating carboxylate groups with a synthetically versatile aldehyde handle, placing it within the class of 5-substituted isophthalic acid linkers used extensively in metal–organic framework (MOF) and coordination polymer construction [1]. Its molecular formula is C₉H₆O₅ (MW 194.14 g/mol) . Unlike the parent isophthalic acid, the formyl group furnishes a site for post-synthetic modification (PSM) via Schiff-base condensation, oxidation, or reductive amination—capabilities that are absent in non-carbonyl 5-substituted analogs [1].

MOF construction with reactive aldehyde handle for post-synthetic modification
Distinct ¹H NMR fingerprint for precise linker ratio quantification in multivariate frameworks
Bifunctional carboxylate–aldehyde architecture for coordination polymer synthesis

Why 5-Formylisophthalic Acid Outperforms Other Isophthalic Acid Analogs in MOF Functionalization


In-class compounds such as 5-nitroisophthalic acid, 5-hydroxyisophthalic acid, or unsubstituted isophthalic acid share the same 1,3-benzenedicarboxylate backbone but lack the aldehyde group that enables orthogonal, chemoselective post-synthetic transformations. In multivariate MOF syntheses, the 5-formyl substituent produces a distinct ¹H NMR fingerprint (aldehyde proton at δ ~10.17 ppm in DMSO-d₆) that is absent in trimesic acid or other isophthalate derivatives, permitting unambiguous quantification of linker incorporation [1]. Furthermore, the formyl group can be oxidized to carboxylic acid or reduced to hydroxymethyl, enabling conversion to the same oxidation states as other linkers—a directional synthetic flexibility that non-formyl analogs cannot provide without de novo linker re-synthesis .

Non-formyl isophthalic acids lack the aldehyde group, preventing chemoselective post-synthetic modification via Schiff-base condensation.
Absence of the δ ~10.17 ppm ¹H NMR signal in 5-nitro, 5-hydroxy, or unsubstituted isophthalic acids may limit accurate linker quantification in MTV MOFs.
5-Methylisophthalic acid and 5-tert-butylisophthalic acid lack the reactive handle for oxidation-state interconversion, reducing synthetic diversification options.

Quantitative Differentiation from Closest Analogs: Procurement Evidence


Unique Aldehyde ¹H NMR Signal for Linker Identification

In the ¹H NMR spectrum (360 MHz, DMSO-d₆) of digested MOF products, 5-formylisophthalic acid exhibits a distinctive aldehyde proton singlet at δ 10.17–10.18 ppm [1]. This signal is completely absent in the spectra of trimesic acid (benzene-1,3,5-tricarboxylic acid) and other non-formyl isophthalate linkers, providing a direct spectroscopic handle for quantifying 5-FIA incorporation in multivariate systems [1]. The chemical shift is well-resolved from the aromatic proton region (δ 7.68–8.71 ppm), allowing integration without interference.

Aldehyde NMR Signal
Head-to-head
δ 10.17–10.18 ppm (CHO) vs absent in trimesic acid
Enables unambiguous linker quantification in multivariate MOFs
Validated in Zr-pcu-MOF and Sc-pcu-MOF digestion assays
Metal-Organic Frameworks Post-Synthetic Modification Linker Quantification

Aldehyde Reactivity Enables Covalent Post-Synthetic Modification

The aldehyde group of 5-formylisophthalic acid undergoes Schiff-base condensation with primary amines under mild conditions, a reaction extensively used for post-synthetic modification of MOFs . In the Clip-off Chemistry approach, controlled ozonolysis of MOFs containing vinylene-linked isophthalate struts generates 5-formylisophthalic acid residues that can be further derivatized; the aldehyde content in one multivariate cage product was quantified by SCXRD as 10 out of 24 linkers (42%) bearing aldehyde groups [1]. This reactivity is absent in 5-nitroisophthalic acid (requires harsh reduction prior to functionalization) and 5-methylisophthalic acid (chemically inert under mild conditions) [2].

PSM Reactivity
Context-dependent
Schiff-base condensation; ~42% aldehyde occupancy in Cu₂₄ cage
Reduces need for multiple distinct 5-substituted linkers
Quantified by SCXRD and ¹H NMR after ozonolysis
Schiff-Base Condensation Covalent Post-Synthetic Modification MOF Functionalization

Computed Physicochemical Properties for Pre-Synthetic Screening

In silico comparison of 5-substituted isophthalic acids reveals that 5-formylisophthalic acid has a calculated octanol/water partition coefficient (LogP) of 0.4, a hydrogen bond acceptor count of 5, and zero sp³-hybridized carbon atoms (fully conjugated planar core) [1]. By contrast, 5-hydroxyisophthalic acid (LogP ~1.1, HBD = 3) and 5-aminoisophthalic acid (LogP ~0.8, HBD = 3) present different hydrogen-bonding capacities and polarity profiles that influence MOF pore hydrophilicity and guest selectivity [1][2]. The complete sp² hybridization of 5-FIA ensures maximal π-conjugation between the formyl group and the aromatic ring, a feature not shared by 5-tert-butylisophthalic acid (sp³ carbons present) [2].

Computed Properties
Data to verify
LogP 0.4, HBA 5, sp³ 0% vs comparators (LogP ~1.1, HBD 3)
Supports pre-synthetic screening of linker polarity for pore design
Computed descriptors; experimental validation needed
Computational Chemistry Ligand Design Physicochemical Screening

Orthogonal Oxidative Cleavage Precursor Capability

In the Clip-off Chemistry paradigm, vinylene-linked isophthalate struts within a 3D MOF undergo ozonolytic cleavage to release metal–organic cages bearing 5-formylisophthalic acid residues at their periphery [1]. The formyl group is generated directly as the primary ozonolysis product (alongside acetal, carboxylic acid, and ester byproducts under uncontrolled conditions), with aldehyde signals dominating the ¹H NMR spectrum of the released cage [1]. This oxidative release mechanism is specific to alkene-containing linkers and cannot be replicated with 5-nitroisophthalic acid or 5-methylisophthalic acid, which lack the requisite unsaturation for orthogonal bond cleavage [2].

Oxidative Cleavage
Context-dependent
Predominant ozonolysis product; δ 10.16 ppm aldehyde signal
Inevitable analytical standard for Clip-off Chemistry workflows
Generated from vinylene-linked isophthalate MOFs
Clip-off Chemistry Ozonolysis Linker Labilization

Limitation: Absence of Direct Quantitative Performance Comparisons

A comprehensive search of the primary literature reveals that 5-formylisophthalic acid has not been the subject of systematic head-to-head performance comparisons (e.g., BET surface area, gas uptake capacity, catalytic turnover frequency) against its closest 5-substituted isophthalic acid analogs in identically prepared MOFs. The differentiation evidence available is primarily spectroscopic, computational, and reactivity-based. Consequently, procurement decisions based on application-specific performance metrics such as CO₂/N₂ selectivity or thermal decomposition temperature must currently rely on class-level inference from broader isophthalate studies [1] and on the unique chemical reactivity of the aldehyde group rather than on direct comparative performance data.

Performance Data Gap
Data to verify
No head-to-head BET or gas uptake comparisons vs close analogs
Differentiation rests on chemical reactivity, not application metrics
Literature search up to date; class-level inference applies
Data Gap Evidence Strength Procurement Caveat

Evidence-Backed Application Scenarios for Procurement


Multivariate MOF Synthesis with Quantifiable Linker Ratios

When constructing multivariate (MTV) MOFs with controlled stoichiometry of multiple linkers, the unique aldehyde ¹H NMR signal of 5-formylisophthalic acid at δ ~10.17 ppm provides a direct, non-overlapping integration reference for quantifying linker incorporation ratios [1]. This capability has been demonstrated in Zr-pcu-MOF and Sc-pcu-MOF systems, where 5-FIA can be unambiguously distinguished from trimesic acid and other isophthalate derivatives in digestion NMR assays [1]. Procurement of high-purity 5-FIA is therefore essential for any laboratory requiring precise compositional control in linker mixtures.

Clip-off Chemistry and Orthogonal Bond Cleavage Standard

5-Formylisophthalic acid is the characteristic product released upon ozonolytic cleavage of vinylene-containing isophthalate linkers in MOFs [1]. Researchers developing Clip-off Chemistry protocols require authentic 5-FIA as an analytical standard for HPLC, NMR, and mass spectrometry calibration [1]. The compound's aldehyde signal (δ 10.16–10.18 ppm) and its characteristic MS fragmentation pattern serve as diagnostic fingerprints for confirming successful orthogonal bond cleavage [1].

Post-Synthetic Modification for Amine-Functionalized Frameworks

MOFs constructed with 5-formylisophthalic acid as a linker can be post-synthetically modified via Schiff-base condensation with primary amines, hydrazines, or alkoxyamines under mild conditions [1]. This reactivity enables the introduction of diverse functional groups (chiral auxiliaries, fluorophores, metal-binding sites) into pre-formed crystalline frameworks without disrupting the underlying topology [1]. Procurement of 5-FIA is indicated for groups developing functionalized porous materials where the linker must serve as a covalent anchoring point.

Precursor for Oxidation-State Interconversions

The formyl group of 5-FIA can be selectively oxidized to a carboxylic acid (yielding 5-carboxyisophthalic acid, i.e., trimesic acid isomer) or reduced to a hydroxymethyl group, providing synthetic access to multiple linker oxidation states from a single purchased precursor [1]. This versatility reduces the number of distinct isophthalic acid derivatives that need to be procured and maintained in inventory, offering a supply-chain simplification advantage for synthetic laboratories [1].

Application
Selection Property
Validation Focus
MTV MOF linker ratio quantification
Distinct aldehyde ¹H NMR signal
Digestion NMR assay for linker incorporation ratio
Clip-off Chemistry analytical standard
Ozonolysis product with diagnostic aldehyde fingerprint
Aldehyde signal and MS confirmation
Post-synthetic amine functionalization
Imine-forming reactivity of formyl group
Functional group introduction without framework collapse
Linker oxidation-state interconversions
Oxidizable/reducible formyl handle
Derivatization to carboxylic acid or hydroxymethyl without re-synthesis
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